molecular formula C20H27N5O2S B2852856 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-37-5

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Número de catálogo: B2852856
Número CAS: 898366-37-5
Peso molecular: 401.53
Clave InChI: NWYSWDAQHOYDRP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a fused thiazolo-triazole core substituted with a 3-methoxyphenyl group, an ethylpiperazine moiety, and a hydroxyl group. Its complex structure combines multiple pharmacophores, including:

  • 3-Methoxyphenyl: Aromatic group contributing to lipophilicity and π-π interactions.
  • 4-Ethylpiperazine: Enhances solubility and may modulate CNS penetration.
  • Hydroxyl group: Facilitates hydrogen bonding and polarity.

Propiedades

IUPAC Name

2-ethyl-5-[(4-ethylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2S/c1-4-16-21-20-25(22-16)19(26)18(28-20)17(14-7-6-8-15(13-14)27-3)24-11-9-23(5-2)10-12-24/h6-8,13,17,26H,4-5,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYSWDAQHOYDRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Formation of the Triazole Ring: This involves the cyclization of hydrazine derivatives with appropriate electrophiles.

    Coupling Reactions: The final step involves coupling the thiazole and triazole rings with the 3-methoxyphenyl and 4-ethylpiperazin-1-yl groups using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst loading are optimized to maximize yield.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Aplicaciones Científicas De Investigación

2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Pharmaceutical Research: Explored as a lead compound for the development of new drugs.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mecanismo De Acción

The mechanism of action of 2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a therapeutic effect. The exact pathways and targets depend on the specific application being investigated.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related heterocycles (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity Reference
2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo-triazole 3-Methoxyphenyl, ethylpiperazine, -OH Hypothesized CNS/antimicrobial N/A
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Pyrazole, 4-methoxyphenyl Antifungal (14α-demethylase)
3-Ethyl-6-{1-[4-(2-methylpropyl)phenyl]ethyl}-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole Triazolo-thiadiazole Isobutylphenyl, ethyl Antimicrobial, anti-inflammatory
3,8-Diphenyl-5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine Pyrrolo-thiazolo-pyrimidine 4-Methoxyphenyl, phenyl Undisclosed (structural focus)

Core Heterocyclic Systems

  • Thiazolo-triazole vs. Triazolo-thiadiazole: The target compound’s thiazolo-triazole core differs from triazolo-thiadiazole systems (e.g., ) in electronic properties.
  • Planarity and Binding : Triazolo-thiadiazoles exhibit planar configurations (max. deviation 0.013 Å) , while the thiazolo-triazole system may adopt a less planar geometry, influencing target selectivity.

Substituent Effects

  • Ethylpiperazine vs. Alkyl/Aryl Groups : The ethylpiperazine moiety in the target compound likely improves water solubility and CNS bioavailability compared to purely hydrophobic substituents (e.g., isobutylphenyl in ).
  • 3-Methoxyphenyl vs. 4-Methoxyphenyl : The meta-methoxy orientation may alter steric interactions with biological targets compared to para-substituted analogs in .

Research Findings and Implications

  • Synthetic Feasibility : POCl3-mediated cyclization (used in ) and hydrazine-based coupling () are viable for introducing ethylpiperazine and methoxyphenyl groups.
  • Structure-Activity Relationships (SAR) :
    • Ethylpiperazine may enhance blood-brain barrier penetration vs. aryl groups .
    • Hydroxyl groups improve solubility but reduce metabolic stability.
  • Knowledge Gaps: No direct data on the target compound’s bioactivity exist; further studies should prioritize in vitro assays against fungal and bacterial models.

Q & A

Basic Research Questions

What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis involves multi-step protocols, typically starting with cyclization of thiazole-triazole cores followed by functionalization of the piperazine and aryl moieties. Key steps include:

  • Step 1: Cyclocondensation of thiosemicarbazide derivatives with α-bromo ketones to form the thiazolo-triazole core .
  • Step 2: Nucleophilic substitution or Mannich reactions to introduce the 4-ethylpiperazinyl and 3-methoxyphenyl groups .

Optimization Parameters:

ParameterOptimal RangeImpact on Yield/Purity
Temperature70–80°CHigher yields at 80°C
SolventEthanol/DMFDMF improves solubility
Reaction Time4–6 hoursProlonged time reduces byproducts
CatalystTriethylamineAccelerates Mannich reactions

Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) and recrystallization (ethanol/water) ensures ≥95% purity .

Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; piperazine CH₂ at δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 419.5) .
  • X-ray Crystallography: Resolves stereochemistry of the thiazolo-triazole core and piperazine orientation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.